molecular formula C8H16F3NO B14196619 N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine CAS No. 885595-83-5

N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine

Cat. No.: B14196619
CAS No.: 885595-83-5
M. Wt: 199.21 g/mol
InChI Key: UWOIAFPZWKUZDX-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoroethoxy group attached to an ethanamine backbone, making it a valuable molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine typically involves the reaction of diethylamine with 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2,2,2-trifluoroacetamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

    2,2,2-Trifluoroethanol: Shares the trifluoroethoxy group but lacks the ethanamine backbone, resulting in different reactivity and uses.

Uniqueness

N,N-Diethyl-2-(2,2,2-trifluoroethoxy)ethan-1-amine stands out due to its unique combination of the trifluoroethoxy group and ethanamine backbone. This structural feature imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

885595-83-5

Molecular Formula

C8H16F3NO

Molecular Weight

199.21 g/mol

IUPAC Name

N,N-diethyl-2-(2,2,2-trifluoroethoxy)ethanamine

InChI

InChI=1S/C8H16F3NO/c1-3-12(4-2)5-6-13-7-8(9,10)11/h3-7H2,1-2H3

InChI Key

UWOIAFPZWKUZDX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC(F)(F)F

Origin of Product

United States

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